molecular formula C9H12FNO B13037993 2-Amino-2-(3-fluorophenyl)propan-1-OL

2-Amino-2-(3-fluorophenyl)propan-1-OL

Cat. No.: B13037993
M. Wt: 169.20 g/mol
InChI Key: QABGRCHYXISISH-UHFFFAOYSA-N
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Description

2-Amino-2-(3-fluorophenyl)propan-1-OL is an organic compound with the molecular formula C9H12FNO. It is a chiral amino alcohol, characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a carbon chain that also includes a fluorinated phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(3-fluorophenyl)propan-1-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzaldehyde and nitromethane.

    Nitroaldol Reaction: The first step involves a nitroaldol (Henry) reaction between 3-fluorobenzaldehyde and nitromethane in the presence of a base such as sodium hydroxide to form 3-fluoro-β-nitrostyrene.

    Reduction: The nitro group in 3-fluoro-β-nitrostyrene is then reduced to an amino group using a reducing agent like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Hydroxylation: The final step involves the hydroxylation of the intermediate to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(3-fluorophenyl)propan-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-2-(3-fluorophenyl)propan-1-OL has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Biological Studies: It is used in studies investigating the effects of fluorinated compounds on biological systems.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-2-(3-fluorophenyl)propan-1-OL involves its interaction with specific molecular targets in biological systems. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. The fluorinated phenyl ring enhances its lipophilicity, allowing it to cross cell membranes more easily. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(2-fluorophenyl)propan-1-OL
  • 2-Amino-3-(4-fluorophenyl)propan-1-OL
  • 2-Amino-2-(4-fluorophenyl)propan-1-OL

Uniqueness

2-Amino-2-(3-fluorophenyl)propan-1-OL is unique due to the position of the fluorine atom on the phenyl ring. This specific positioning can influence the compound’s reactivity, biological activity, and physical properties, making it distinct from its isomers .

Properties

Molecular Formula

C9H12FNO

Molecular Weight

169.20 g/mol

IUPAC Name

2-amino-2-(3-fluorophenyl)propan-1-ol

InChI

InChI=1S/C9H12FNO/c1-9(11,6-12)7-3-2-4-8(10)5-7/h2-5,12H,6,11H2,1H3

InChI Key

QABGRCHYXISISH-UHFFFAOYSA-N

Canonical SMILES

CC(CO)(C1=CC(=CC=C1)F)N

Origin of Product

United States

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